molecular formula C11H16ClNO2 B15272670 4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol

4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol

Cat. No.: B15272670
M. Wt: 229.70 g/mol
InChI Key: QLIFVOSOHQTKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.70324 g/mol . This compound is characterized by the presence of a chloro group, a hydroxy group, and an amino group attached to a phenol ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with 1-hydroxy-2-methylpropan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted phenols .

Scientific Research Applications

4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent due to its biological activity.

    Industry: In the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chloro-substituted phenols and amino-substituted phenols, such as:

Uniqueness

What sets 4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

4-chloro-2-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenol

InChI

InChI=1S/C11H16ClNO2/c1-11(2,7-14)13-6-8-5-9(12)3-4-10(8)15/h3-5,13-15H,6-7H2,1-2H3

InChI Key

QLIFVOSOHQTKRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.